REACTION_SMILES
|
[C:1]([CH3:2])(=[O:3])[NH:4][c:5]1[cH:6][cH:7][cH:8][c:9]2[c:10]1[c:11](=[O:21])[c:12]1[c:13]([nH:14][c:15]2=[O:16])[cH:17][cH:18][cH:19][cH:20]1.[CH3:22][I:23].[CH3:25][N:26]([CH3:27])[CH:28]=[O:29].[CH3:30][OH:31].[OH2:24]>>[C:1]([CH3:2])(=[O:3])[NH:4][c:5]1[cH:6][cH:7][cH:8][c:9]2[c:10]1[c:11](=[O:21])[c:12]1[c:13]([n:14]([CH3:22])[c:15]2=[O:16])[cH:17][cH:18][cH:19][cH:20]1
|
Name
|
CC(=O)Nc1cccc2c(=O)[nH]c3ccccc3c(=O)c12
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
CC(=O)Nc1cccc2c(=O)[nH]c3ccccc3c(=O)c12
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
CI
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
CN(C)C=O
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
CO
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
O
|
Name
|
|
Type
|
product
|
Smiles
|
CC(=O)Nc1cccc2c(=O)n(C)c3ccccc3c(=O)c12
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |